molecular formula C7H9N3O2 B127003 Ethyl 4-aminopyrimidine-5-carboxylate CAS No. 65195-35-9

Ethyl 4-aminopyrimidine-5-carboxylate

Cat. No. B127003
CAS RN: 65195-35-9
M. Wt: 167.17 g/mol
InChI Key: OBBDJDIJXFWRJK-UHFFFAOYSA-N
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Description

Ethyl 4-aminopyrimidine-5-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a fundamental structure in many biologically active molecules, including drugs and agrochemicals. The ethyl ester group at the 5-position and the amino group at the 4-position allow for further functionalization and incorporation into more complex molecular architectures.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and the use of amino esters as starting materials. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization . Similarly, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates were reacted with chloropyrimidine to yield isoxazolones with pyrimidine rings, which could be rearranged to imidazopyrimidine derivatives . These methods demonstrate the versatility of ethyl ester-substituted pyrimidines in heterocyclic chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and reactivity. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate involved an abnormal Beckmann rearrangement, followed by reactions leading to pyrazolopyrimidine derivatives . Additionally, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized through nucleophilic substitution reactions, showcasing the reactivity of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-aminopyrimidine-5-carboxylate derivatives are influenced by their substituents. For instance, the introduction of sulfonyl groups into ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives affected their antioxidant activity, as evaluated by various assays . The solubility, melting points, and stability of these compounds can vary significantly, impacting their suitability for different applications in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis of Antimicrobial Agents

Ethyl 4-aminopyrimidine-5-carboxylate is used in the synthesis of various antimicrobial agents. For instance, it is involved in the formation of mercapto- and aminopyrimidine derivatives showing potential against pathogenic micro-organisms. This includes the synthesis of compounds like thioethers and α, β-unsaturated ketones which have demonstrated in vitro antimicrobial activity (El-kerdawy et al., 1990).

Development of Potent CK2 Inhibitors

Ethyl 5-bromopyrimidine-4-carboxylate, a derivative of Ethyl 4-aminopyrimidine-5-carboxylate, has been effectively synthesized for the development of potent CK2 inhibitors. This synthesis process, involving the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, highlights the compound's potential in pharmacological applications (Regan et al., 2012).

Formation of Pyrido[2,3-d]pyrimidin-7(8H)-ones

Ethyl 4-aminopyrimidine-5-carboxylate derivatives have been used to form 6-acylpyrido[2, 3-d]pyrimidin-7(8H)-ones. These derivatives, formed through the heating of the compound with ethyl acetoacetate and other compounds, demonstrate the adaptability of ethyl 4-aminopyrimidine-5-carboxylate in creating various heterocyclic compounds (Komkov et al., 2005).

Synthesis of Novel Pyrimido[1,2-a]pyrimidines

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, related to Ethyl 4-aminopyrimidine-5-carboxylate, have been utilized in the microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. This method represents an advancement in the field of heterocyclic chemistry and demonstrates the compound’s potential in creating diverse molecular structures (Eynde et al., 2001).

HIV-1 Protease Inhibitor Development

In a study, diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine- 5-carboxylate), a derivative of Ethyl 4-aminopyrimidine-5-carboxylate, was synthesized and evaluated for its potential as an HIV-1 protease inhibitor. This highlights the compound's significance in the development of treatments for viral infections (Pekparlak et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 4-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDJDIJXFWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498958
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminopyrimidine-5-carboxylate

CAS RN

65195-35-9
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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